

# Application Notes and Protocols for JNJ-65355394 in Immunofluorescence Studies

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## Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B15608728

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**JNJ-65355394**, also known as seltorexant, is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] The orexin system plays a critical role in regulating wakefulness, arousal, and mood.[1] Seltorexant's selectivity for OX2R makes it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes.[1] These application notes provide a detailed protocol for utilizing **JNJ-65355394** in immunofluorescence (IF) studies to visualize and quantify the expression and localization of the orexin-2 receptor in both in vitro and in situ models.

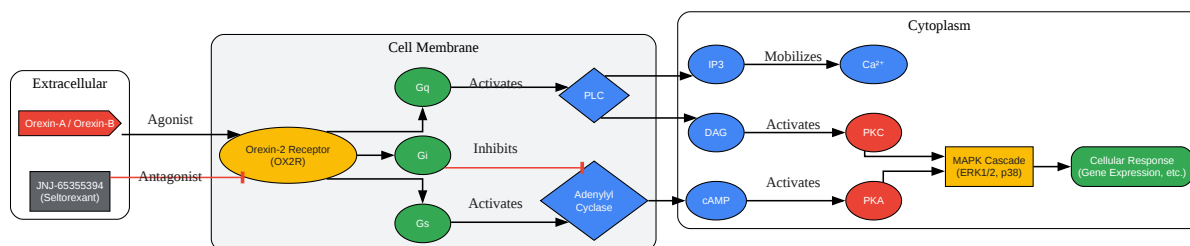
## Data Presentation

The following table summarizes the key quantitative data for **JNJ-65355394** (seltorexant).

Parameter	Species	Value	Reference
pKi (OX2R)	Human	8.0	[1][4]
pKi (OX2R)	Rat	8.1	[4]
Selectivity	~100-fold for OX2R over OX1R	[1]	

## Signaling Pathway

The orexin-2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and Gi. This promiscuous coupling allows for the activation of diverse downstream signaling cascades. Upon binding of an agonist like orexin-A or orexin-B, the activated G proteins trigger various effector enzymes. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Gs activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Gi, on the other hand, inhibits adenylyl cyclase. These initial signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38 MAPK, ultimately leading to changes in gene expression and cellular function. **JNJ-65355394** acts as an antagonist, blocking the binding of orexin peptides and thereby inhibiting these downstream signaling events.

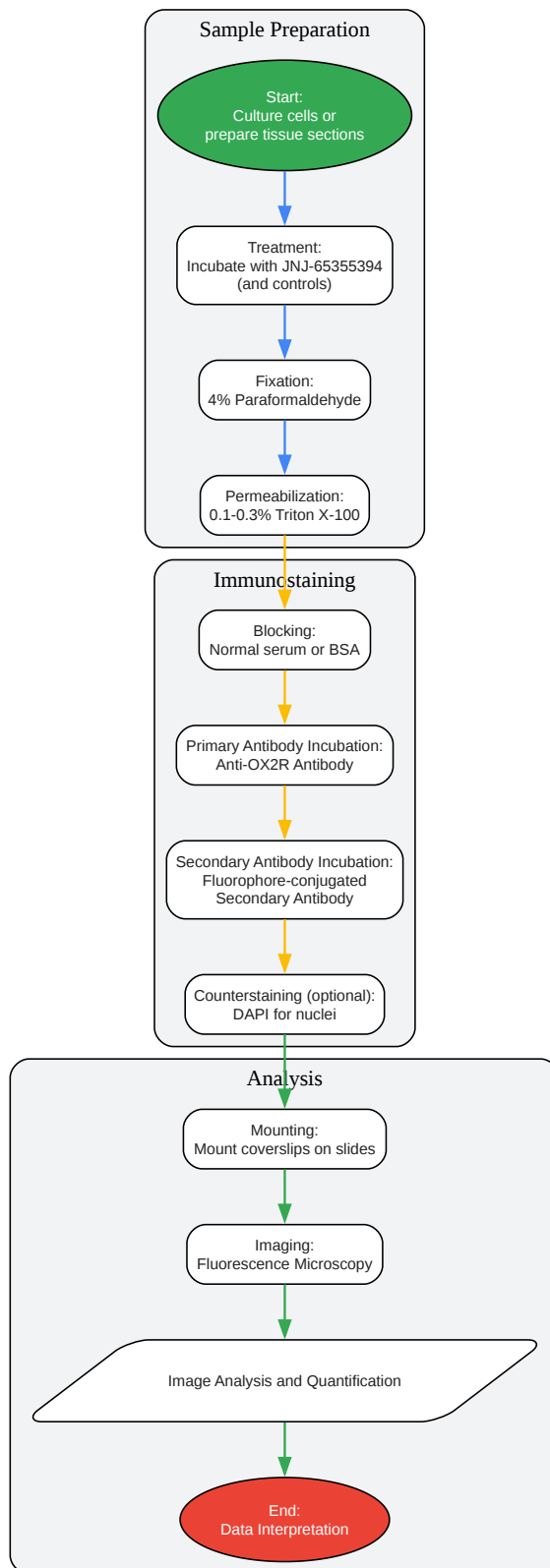


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Caption: Orexin-2 Receptor Signaling Pathway.

## Experimental Workflow

The following diagram outlines the general workflow for an immunofluorescence experiment to study the effect of **JNJ-65355394** on orexin-2 receptor expression.



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Caption: Immunofluorescence Experimental Workflow.

## Experimental Protocols

### Protocol 1: Immunofluorescence Staining of Orexin-2 Receptor in Cultured Cells

This protocol is designed for researchers wishing to investigate the effect of **JNJ-65355394** on OX2R expression and localization in a controlled in vitro environment.

Materials:

- Cultured cells expressing orexin-2 receptor (e.g., HEK293-OX2R stable cell line, neuronal cell lines)
- **JNJ-65355394** (seltorexant)
- Cell culture medium and supplements
- Chambered cell culture slides or coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
- Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
- Primary Antibody: Rabbit anti-Orexin-2 Receptor antibody (use at manufacturer's recommended dilution)
- Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Seeding: Seed cells onto chambered slides or coverslips at an appropriate density to achieve 60-80% confluency at the time of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Treatment with **JNJ-65355394**:
  - Prepare a stock solution of **JNJ-65355394** in a suitable solvent (e.g., DMSO).
  - Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve.
  - Include appropriate controls: vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).
  - Remove the old medium from the cells and add the medium containing **JNJ-65355394** or controls.
  - Incubate for the desired treatment duration (e.g., 24 hours).
- Fixation:
  - Aspirate the culture medium and gently wash the cells twice with PBS.
  - Add 4% PFA and incubate for 15 minutes at room temperature.[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[\[5\]](#)
- Permeabilization:
  - Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[\[6\]](#)[\[7\]](#)
  - Wash the cells three times with PBS for 5 minutes each.

- Blocking:
  - Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[\[5\]](#)[\[7\]](#)
- Primary Antibody Incubation:
  - Dilute the anti-OX2R primary antibody in Blocking Buffer.
  - Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
  - Incubate overnight at 4°C in a humidified chamber.[\[5\]](#)
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS for 5 minutes each.
  - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
  - Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.[\[5\]](#)
- Counterstaining:
  - Wash the cells three times with PBS for 5 minutes each, protected from light.
  - Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
  - Wash twice with PBS.
- Mounting:
  - Carefully remove the chambers from the slides (if applicable) or mount the coverslips onto microscope slides using a drop of mounting medium.
  - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging and Analysis:

- Visualize the staining using a fluorescence or confocal microscope.
- Capture images using appropriate filter sets for the chosen fluorophores.
- Quantify the fluorescence intensity and/or receptor localization using image analysis software (e.g., ImageJ/Fiji).

## Protocol 2: Immunofluorescence Staining of Orexin-2 Receptor in Brain Tissue

This protocol is for researchers aiming to study the effects of **JNJ-65355394** on OX2R in a more physiologically relevant context using brain tissue sections.

Materials:

- Animal model (e.g., mouse, rat)
- **JNJ-65355394** (seltorexant)
- Anesthetic and perfusion solutions (PBS and 4% PFA)
- Cryoprotectant solution (e.g., 30% sucrose in PBS)
- Cryostat or microtome
- Microscope slides
- All reagents listed in Protocol 1

Procedure:

- Animal Treatment and Tissue Collection:
  - Administer **JNJ-65355394** to the animals at the desired dose and for the specified duration. Include a vehicle-treated control group.
  - At the end of the treatment period, deeply anesthetize the animals.

- Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA for fixation.
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.
- Tissue Sectioning:
  - Freeze the cryoprotected brain and cut 20-40 µm thick sections using a cryostat.
  - Mount the sections onto charged microscope slides.
- Immunostaining:
  - The staining procedure is similar to that for cultured cells (Protocol 1, steps 4-10).
  - Antigen Retrieval (optional but recommended for fixed tissue): For some antibodies, an antigen retrieval step may be necessary to unmask the epitope. This can be done by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
  - All incubation and wash steps should be performed gently to avoid detaching the tissue sections.
- Imaging and Analysis:
  - Image the brain sections using a fluorescence or confocal microscope.
  - Identify the brain regions of interest.
  - Quantify the number of OX2R-positive cells, the fluorescence intensity, and the subcellular localization of the receptor in the different treatment groups.

## Expected Results

Treatment with **JNJ-65355394** is not expected to directly alter the total expression level of the orexin-2 receptor in the short term, as it acts as a competitive antagonist. However, immunofluorescence can be used to investigate potential long-term regulatory effects of OX2R



blockade on receptor expression or trafficking. For example, chronic antagonism might lead to an upregulation of receptor expression on the cell surface. Furthermore, this protocol can be adapted for co-localization studies to investigate the proximity of OX2R to other proteins of interest and how this might be affected by **JNJ-65355394** treatment.

## Troubleshooting

- High Background:
  - Ensure adequate blocking.
  - Optimize primary and secondary antibody concentrations.
  - Ensure thorough washing between steps.
- Weak or No Signal:
  - Confirm that the cell line or tissue expresses the orexin-2 receptor.
  - Check the primary antibody for activity and use the recommended dilution.
  - Consider performing an antigen retrieval step for tissue sections.
  - Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
- Non-specific Staining:
  - Include a negative control without the primary antibody to check for non-specific binding of the secondary antibody.
  - Use a high-quality, specific primary antibody.

By following these detailed protocols, researchers can effectively utilize **JNJ-65355394** as a tool to explore the role of the orexin-2 receptor in their specific experimental systems using immunofluorescence.

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- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-65355394 in Immunofluorescence Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608728#immunofluorescence-protocol-using-jnj-65355394]

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